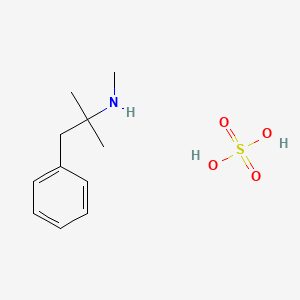

Mephentermine sulfate dihydrate

Description

Properties

CAS No. |

6190-60-9 |

|---|---|

Molecular Formula |

C22H40N2O6S |

Molecular Weight |

460.6 g/mol |

IUPAC Name |

N,2-dimethyl-1-phenylpropan-2-amine;sulfuric acid;dihydrate |

InChI |

InChI=1S/2C11H17N.H2O4S.2H2O/c2*1-11(2,12-3)9-10-7-5-4-6-8-10;1-5(2,3)4;;/h2*4-8,12H,9H2,1-3H3;(H2,1,2,3,4);2*1H2 |

InChI Key |

JPESSSURNLGQRF-UHFFFAOYSA-N |

SMILES |

CC(C)(CC1=CC=CC=C1)NC.OS(=O)(=O)O |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NC.CC(C)(CC1=CC=CC=C1)NC.O.O.OS(=O)(=O)O |

Appearance |

Solid powder |

Other CAS No. |

1212-72-2 |

Pictograms |

Acute Toxic |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Mephentermine Sulfate; Mephentermine sodium; N,2-dimethyl-1-phenylpropan-2-amine; sulfuric acid; AC1NWAW7; MLS002153976; SPECTRUM1503250; Sulfate, Mephentermine; |

Origin of Product |

United States |

Historical Context of Mephentermine Sulfate Dihydrate Research

Early Academic Investigations and Sympathomimetic Classification

Mephentermine (B94010) was first described in scientific literature and introduced for medical use by 1952 under the brand name Wyamine. wikipedia.org Initial academic investigations focused on its pronounced cardiovascular effects. A notable early study published in 1964 in Clinical Pharmacology & Therapeutics conducted a comparative analysis of the cardiovascular effects of mephentermine and ephedrine (B3423809) in humans, providing foundational knowledge on its pharmacological profile. nih.gov

Early research classified mephentermine as a sympathomimetic amine due to its ability to mimic the effects of stimulating the sympathetic nervous system. nih.gov It was primarily identified as a pressor amine, a substance that raises blood pressure, and was utilized for treating hypotensive states. wikipedia.org Structurally, its similarity to methamphetamine was recognized. taylorandfrancis.com The initial understanding was that mephentermine exerted its effects through a dual mechanism: a direct stimulation of adrenergic receptors and an indirect action by triggering the release of norepinephrine (B1679862) from nerve endings. icdst.org This indirect action on both α- and β-adrenergic receptors was a key aspect of its early classification. wikipedia.org

A 1961 study detailed the cardiovascular and respiratory actions of mephentermine, noting its impact on cardiac output and pulmonary function in both healthy individuals and patients with mitral stenosis. ahajournals.org These early studies were crucial in establishing its profile as a potent cardiovascular stimulant.

Evolution of Research Perspectives on its Chemical Class

Over time, the understanding of mephentermine's chemical class and mechanism of action has become more refined. While the initial classification as a sympathomimetic with mixed action remains, subsequent research has provided a more detailed picture.

The evolution in research perspectives has clarified that mephentermine acts as a selective alpha-1 receptor agonist and also indirectly by releasing endogenous norepinephrine. taylorandfrancis.comdrugbank.com This leads to an increase in cardiac output and both systolic and diastolic blood pressure. drugbank.com The discovery of the second-messenger system in the late 1950s, which explained how hormones stimulate receptors to activate cellular responses, provided a broader theoretical framework for understanding the action of sympathomimetic drugs like mephentermine. cambridge.org

Comparative studies with other sympathomimetic amines have been instrumental in delineating the specific characteristics of mephentermine. For instance, in contrast to a pure α-agonist like phenylephrine (B352888), mephentermine's cardiovascular effects are a result of both α- and β-adrenergic stimulation. taylorandfrancis.com This leads to different hemodynamic profiles; for example, mephentermine can cause an increase in heart rate, whereas phenylephrine may lead to a reflex decrease. nih.gov

Research has also established that while mephentermine possesses central nervous system stimulant effects, they are considerably less potent than those of amphetamine. drugbank.com Nevertheless, this property has been a factor in its non-medical use. nih.gov

The following table summarizes the comparative cardiovascular effects of Mephentermine and Ephedrine as understood from early research.

| Feature | Mephentermine | Ephedrine |

| Primary Mechanism | Indirect and direct sympathomimetic | Indirect and direct sympathomimetic |

| Cardiovascular Effects | Increased cardiac output, increased blood pressure | Increased cardiac output, increased blood pressure |

This table provides a simplified overview based on early comparative studies.

Synthetic Methodologies and Chemical Transformations of Mephentermine Sulfate Dihydrate

Diverse Synthetic Pathways for Mephentermine (B94010) Synthesis

The synthesis of mephentermine can be achieved through several distinct chemical routes, ranging from direct salt formation to complex multi-step sequences. These methods allow for the construction of the core molecular framework and its subsequent conversion into the desired salt form.

Stoichiometric Neutralization and Controlled Hydration Approaches

The direct synthesis of mephentermine sulfate (B86663) dihydrate from its freebase form is a primary method for producing the pharmaceutical-grade compound. This pathway involves a stoichiometric acid-base neutralization reaction. Mephentermine freebase (2-methyl-1-phenylpropan-2-amine) is reacted with concentrated sulfuric acid (H₂SO₄) under carefully controlled conditions.

Key parameters in this process include:

Temperature Control : The reaction is exothermic, and maintaining the temperature below 40°C is crucial to prevent the decomposition of the amine.

Stoichiometry : A precise 1:2 molar ratio of the mephentermine freebase to sulfuric acid is typically used to ensure complete protonation and the formation of the sulfate salt.

Controlled Hydration : The dihydrate form is crystallized by cooling the reaction mixture, often to around 4°C, and introducing a specific volume of deionized water.

This method is fundamental for the final preparation step, converting the synthesized mephentermine base into its stable, crystalline sulfate dihydrate salt.

Condensation-Alkylation Routes

An alternative synthesis involves a condensation reaction followed by alkylation. wikipedia.org In this approach, phentermine is condensed with benzaldehyde (B42025) to form an intermediate Schiff base. A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. This imine intermediate is then alkylated using an agent such as methyl iodide to introduce the N-methyl group, yielding mephentermine. wikipedia.org

Multi-step Reaction Sequences (e.g., Henry Reaction, Reduction, Imine Formation)

A more complex, multi-step synthesis of mephentermine begins with a classic carbon-carbon bond-forming reaction, the Henry Reaction. wikipedia.orgwikipedia.org This sequence involves several distinct chemical transformations:

Henry Reaction : The synthesis starts with the reaction between benzaldehyde and 2-nitropropane. wikipedia.org This base-catalyzed nitroaldol reaction forms 2-methyl-2-nitro-1-phenylpropan-1-ol. wikipedia.orgwikipedia.org

Reduction of Nitro Group : The nitro group of the resulting β-nitro alcohol is then reduced. This can be accomplished using reagents like zinc in sulfuric acid, which converts the nitro group into an amino group, yielding 2-phenyl-1,1-dimethylethanolamine. wikipedia.org

Imine Formation : The amino alcohol is reacted with benzaldehyde, leading to dehydration and the formation of an imine. wikipedia.org

Alkylation : The imine is then alkylated with iodomethane. wikipedia.org

Halogenation and Reduction : The subsequent steps involve halogenation with thionyl chloride followed by a final Rosenmund reduction to complete the synthesis of the mephentermine molecule. wikipedia.org

Table 1: Summary of Synthetic Pathways for Mephentermine

| Pathway | Key Steps | Reactants/Intermediates | Final Product |

|---|---|---|---|

| Stoichiometric Neutralization | Acid-base reaction, controlled hydration. | Mephentermine freebase, Sulfuric acid. | Mephentermine Sulfate Dihydrate |

| Condensation-Alkylation | Schiff base formation, N-alkylation. wikipedia.org | Phentermine, Benzaldehyde, Methyl iodide. wikipedia.org | Mephentermine wikipedia.org |

| Multi-step Sequence | Henry reaction, reduction, imine formation, alkylation, reduction. wikipedia.org | Benzaldehyde, 2-Nitropropane, Zinc, Iodomethane. wikipedia.org | Mephentermine wikipedia.org |

Fundamental Chemical Reactions of Mephentermine Derivatives

Mephentermine and its derivatives can undergo several fundamental chemical transformations, primarily through oxidation and reduction reactions. These reactions are often studied in the context of its metabolism. nih.gov

Oxidation Reactions

The chemical structure of mephentermine is susceptible to oxidative transformations at two primary sites: the N-methyl group and the phenyl ring. nih.govdrugbank.com

N-demethylation : This reaction involves the oxidative removal of the methyl group from the nitrogen atom. The N-demethylation of mephentermine produces its major metabolite, phentermine. nih.govdrugbank.com Studies using rat liver microsomal preparations have shown that this process is dependent on cofactors like NADPH and is inhibited by inhibitors of cytochrome P450 and the FAD-monooxygenase system. nih.gov

p-Hydroxylation : This is the oxidation of the phenyl ring at the para-position (the 4-position). This reaction introduces a hydroxyl group to the aromatic ring, converting mephentermine into p-hydroxymephentermine. nih.gov This pathway is also catalyzed by cytochrome P450 enzymes. nih.gov The oxidation can also occur on the metabolite phentermine, converting it to p-hydroxyphentermine. nih.gov

Reduction Reactions

While oxidation is a major metabolic route, reduction reactions of mephentermine derivatives also occur. Specifically, the N-hydroxylated metabolites can be reduced back to their parent amines. nih.gov For example, N-hydroxyphentermine, an oxidized derivative, can undergo microsomal reduction to form phentermine. This particular reduction reaction requires NADH as a cofactor. nih.gov The rate of this reduction has been observed to be comparable to the rate of the oxidation of mephentermine to p-hydroxymephentermine. nih.gov

Substitution Reactions at Aromatic Ring and Amine Group

Mephentermine, chemically known as N,α,α-trimethylphenethylamine, possesses two primary sites for substitution reactions: the phenyl (aromatic) ring and the secondary amine group. wikipedia.orgnih.gov The reactivity of these sites allows for the synthesis of various derivatives, which can be utilized in the development of new chemical entities or for analytical purposes. a2bchem.comjfda-online.com

The aromatic ring is susceptible to electrophilic aromatic substitution, a fundamental class of reactions in organic chemistry where an electrophile replaces a hydrogen atom on the ring. wikipedia.orgmasterorganicchemistry.com The amine group, with its lone pair of electrons, can act as a nucleophile, enabling substitution reactions at the nitrogen atom. a2bchem.com

Substitution at the Aromatic Ring

The benzene (B151609) ring of mephentermine can undergo various electrophilic aromatic substitution reactions. The alkyl side chain (–CH2C(CH3)2NHCH3) is generally considered an activating group and an ortho-, para-director for these reactions. Key examples of such reactions include nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.comtalkingaboutthescience.com

Table 1: Potential Electrophilic Aromatic Substitution Reactions of Mephentermine

| Reaction Type | Reagents | Potential Products |

| Nitration | HNO₃, H₂SO₄ | ortho-nitro-mephentermine, para-nitro-mephentermine |

| Halogenation (Bromination) | Br₂, FeBr₃ | ortho-bromo-mephentermine, para-bromo-mephentermine |

| Sulfonation | Fuming H₂SO₄ | ortho-mephentermine sulfonic acid, para-mephentermine sulfonic acid |

| Friedel-Crafts Acylation | Acyl halide (e.g., CH₃COCl), AlCl₃ | ortho-acyl-mephentermine, para-acyl-mephentermine |

Note: The table represents theoretically possible substitution patterns based on general principles of electrophilic aromatic substitution. Specific reaction conditions would need to be optimized.

Substitution at the Amine Group

The secondary amine group of mephentermine is a key site for chemical modification, allowing for the synthesis of a variety of N-substituted derivatives. a2bchem.com These reactions typically involve the nucleophilic nitrogen atom attacking an electrophilic species.

One documented example is the reaction of mephentermine with N-carboxyamino acid anhydrides to produce N-(α,α-dimethylphenethyl)-N-methyl-hydantoinacetamides. google.com In this reaction, mephentermine (as the free base) reacts with the anhydride (B1165640) in a solvent mixture like dioxane and ethyl acetate (B1210297) at room temperature. google.com

For analytical purposes, the amine group can be derivatized to enhance its properties for techniques like gas chromatography-mass spectrometry (GC-MS). jfda-online.com Acylation with reagents such as fluorinated anhydrides (e.g., pentafluoropropionic anhydride) can convert the amine into a more volatile and readily detectable fluoroacyl derivative. jfda-online.com

Table 2: Examples of Substitution Reactions at the Amine Group of Mephentermine

| Reaction Type | Reagent | Product | Reference |

| Hydantoinacetamide Formation | N-carboxy-Z-phenylglycine anhydride | N-(α,α-dimethylphenethyl)-N-methyl-α,5-diphenyl-3-hydantoinacetamide | google.com |

| Hydantoinacetamide Formation | N-carboxyalanine anhydride | N-(α,α-dimethylphenethyl)-N,α,5-trimethyl-3-hydantoinacetamide | google.com |

| Hydantoinacetamide Formation | N-carboxyglycine anhydride | N-(α,α-dimethylphenethyl)-N-methyl-5-methyl-3-hydantoinacetamide | google.com |

| Acylation (Derivatization) | Fluorinated anhydrides (e.g., pentafluoropropionic anhydride) | N-fluoroacyl derivative of mephentermine | jfda-online.com |

| N-Alkylation | Alkyl halides (e.g., methyl iodide) | Tertiary amine derivatives | a2bchem.com |

These synthetic transformations highlight the chemical versatility of the mephentermine scaffold, providing pathways to novel compounds and analytical standards through targeted reactions at either the aromatic ring or the amine functionality.

Molecular and Cellular Pharmacology of Mephentermine Sulfate Dihydrate: Mechanistic Insights

Direct and Indirect Adrenergic Receptor Modulation

Alpha-Adrenergic Receptor Agonism

Mephentermine (B94010) demonstrates a notable specificity for alpha-1 adrenergic receptors, acting as a selective agonist. taylorandfrancis.comreference.mdncats.iopharmacompass.com This direct agonism on alpha-1 receptors, primarily located on vascular smooth muscle, leads to vasoconstriction and a subsequent increase in systemic vascular resistance. taylorandfrancis.com This action is a key contributor to its ability to elevate both systolic and diastolic blood pressure. drugbank.comtaylorandfrancis.com The pharmacological action of mephentermine is categorized as that of an adrenergic alpha-1 receptor agonist, a sympathomimetic, and a vasoconstrictor agent. reference.md

Beta-Adrenergic Receptor Involvement

In addition to its alpha-adrenergic effects, mephentermine also indirectly stimulates beta-adrenergic receptors. wikipedia.orgaimdrjournal.com This indirect action is primarily mediated by the release of endogenous norepinephrine (B1679862), which then acts on beta-receptors. wikipedia.orgtaylorandfrancis.com Stimulation of beta-1 receptors in the heart leads to a positive inotropic effect, meaning it increases the force of myocardial contraction. wikipedia.orgncats.io This contributes to an increased cardiac output. taylorandfrancis.com The effect on heart rate can be variable, as the direct stimulatory effects can be counteracted by a reflex bradycardia in response to the rise in blood pressure. wikipedia.org Some sources describe mephentermine as having a mixed sympathomimetic action with mainly indirect beta stimulation. aijournals.comaijournals.com

Neurotransmitter Release Mechanisms

A significant component of mephentermine's pharmacological profile is its ability to induce the release of endogenous neurotransmitters, particularly norepinephrine and to a lesser extent, dopamine. drugbank.comwikipedia.orgtaylorandfrancis.com This indirect sympathomimetic action amplifies its effects on the cardiovascular system.

Endogenous Norepinephrine Release

Mephentermine is well-established as an agent that causes the release of norepinephrine from its storage sites in sympathetic nerve terminals. drugbank.comwikipedia.orgtaylorandfrancis.comanesthesiologypaper.com This release of norepinephrine then acts on both alpha and beta-adrenergic receptors, contributing to the observed increases in myocardial contractility, heart rate, and peripheral vasoconstriction. wikipedia.orgtaylorandfrancis.comanesthesiologypaper.com This indirect action is a primary contributor to its pressor effects. drugbank.comanesthesiologypaper.com

In Vitro Studies on Cardiac Contractility and Heart Rate Regulation

In vitro studies are crucial for elucidating the direct effects of pharmacological agents on cardiac tissue, independent of systemic physiological responses. Such studies allow for the detailed examination of a drug's impact on the fundamental properties of cardiac muscle, including contractility and the regulation of heart rate. While specific in vitro studies on mephentermine's direct effects on isolated cardiac preparations are not extensively detailed in the provided search results, the established mechanisms of action provide a basis for predicting its effects in such a setting.

The positive inotropic effect of mephentermine, or its ability to increase the force of heart muscle contraction, is a key aspect of its pharmacology. wikipedia.orgncats.io This effect is largely attributed to the indirect stimulation of beta-1 adrenergic receptors in the myocardium via the release of norepinephrine. wikipedia.org In an in vitro setting, such as with engineered heart tissues (EHTs) derived from human pluripotent stem cells, it would be expected that the application of mephentermine would lead to an increase in contractile force. nih.govfrontiersin.org

The regulation of heart rate by mephentermine is more complex. While its beta-adrenergic stimulating properties would suggest an increase in heart rate, clinical observations often report a variable heart rate or even reflex bradycardia. wikipedia.org This is due to the baroreceptor reflex, where an increase in blood pressure triggers a compensatory slowing of the heart rate. In an isolated heart preparation, devoid of these systemic reflexes, it is more likely that mephentermine would demonstrate a direct chronotropic (heart rate) effect, likely an increase, due to its sympathomimetic actions.

Inotropic and Chronotropic Effects in Isolated Myocardial Preparations

Studies on isolated myocardial preparations, such as guinea pig atria and papillary muscles, are crucial for elucidating the direct cardiac effects of pharmacological agents, independent of systemic vascular and neural influences. While specific data on mephentermine in these exact preparations are not extensively detailed in recent literature, its known mechanism of action allows for a clear inference of its effects.

Mephentermine is expected to elicit positive inotropic (increased force of contraction) and positive chronotropic (increased heart rate) effects in isolated atrial and ventricular muscle preparations. These effects are primarily mediated by the release of endogenous norepinephrine from sympathetic nerve endings within the myocardial tissue. The released norepinephrine then acts on β1-adrenergic receptors on cardiomyocytes.

Activation of β1-adrenergic receptors leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and activation of protein kinase A (PKA). PKA, in turn, phosphorylates several key proteins involved in cardiac excitation-contraction coupling, including L-type calcium channels and phospholamban. This results in increased calcium influx and enhanced sarcoplasmic reticulum calcium cycling, leading to a more forceful and frequent contraction.

Table 1: Expected Inotropic and Chronotropic Effects of Mephentermine in Isolated Guinea Pig Atria

| Parameter | Expected Response | Primary Mediator |

| Force of Contraction (Inotropy) | Increase | Norepinephrine release, β1-receptor activation |

| Rate of Contraction (Chronotropy) | Increase | Norepinephrine release, β1-receptor activation |

Interplay with Catecholamine Stores and Reserpine (B192253) Pretreatment Effects

The cardiovascular effects of mephentermine are intricately linked to the functional state of endogenous catecholamine stores. Reserpine, an alkaloid that depletes catecholamine stores in sympathetic nerve endings by inhibiting their vesicular uptake, serves as a critical pharmacological tool to investigate this relationship.

In animal models, pretreatment with reserpine significantly attenuates or abolishes the pressor and cardiac stimulatory effects of mephentermine. This observation strongly supports the primary mechanism of mephentermine as an indirectly acting sympathomimetic amine. By depleting the vesicular stores of norepinephrine, reserpine removes the substrate upon which mephentermine acts to produce its characteristic cardiovascular responses.

Studies on the cardiovascular interactions between acutely administered reserpine and mephentermine have demonstrated this dependency. In a non-reserpinized animal, mephentermine administration leads to a robust increase in blood pressure and heart rate. However, in a reserpinized animal, the same dose of mephentermine produces a markedly diminished response. This blunted effect is a direct consequence of the unavailability of releasable norepinephrine in the sympathetic nerve terminals of the heart and blood vessels.

Table 2: Effect of Reserpine Pretreatment on the Cardiovascular Response to Mephentermine

| Treatment Group | Cardiovascular Response to Mephentermine | Underlying Mechanism |

| Control (No Reserpine) | Marked increase in blood pressure and heart rate | Release of endogenous norepinephrine |

| Reserpine Pretreated | Significantly attenuated or absent pressor and cardiac response | Depletion of vesicular catecholamine stores |

Signal Transduction Pathways Associated with Adrenergic Receptor Activation

Mephentermine's pharmacological effects are initiated by its interaction with adrenergic receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling cascades activated depend on the specific type of adrenergic receptor and the G-protein to which it couples. While the β-adrenergic effects mediated by cAMP are central to its cardiac actions, the α-adrenergic effects, particularly in the vasculature, involve different signaling pathways.

Phospholipase C Activation and Intracellular Calcium Mobilization

Mephentermine also possesses α1-adrenergic agonist activity, which is particularly relevant for its vasoconstrictor effects. nih.gov The α1-adrenergic receptors are coupled to the Gq family of G-proteins. nih.gov Activation of the α1-receptor by an agonist like mephentermine leads to the activation of the Gq protein.

The activated α-subunit of the Gq protein, in turn, stimulates the membrane-bound enzyme phospholipase C (PLC). nih.gov PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 is a water-soluble molecule that diffuses into the cytoplasm and binds to specific IP3 receptors on the membrane of the endoplasmic (or sarcoplasmic) reticulum. This binding opens calcium channels, leading to the release of stored calcium into the cytosol and a rapid increase in the intracellular free calcium concentration. nih.gov This rise in intracellular calcium is a key signal for smooth muscle contraction in blood vessels, contributing to the pressor effects of mephentermine.

Table 3: Signal Transduction Cascade for Mephentermine-Induced α1-Adrenergic Activation

| Step | Molecule/Process | Function |

| 1 | Mephentermine binds to α1-adrenergic receptor | Receptor activation |

| 2 | Gq protein activation | Transduction of signal to effector enzyme |

| 3 | Phospholipase C (PLC) activation | Hydrolysis of PIP2 |

| 4 | Generation of IP3 and DAG | Second messenger production |

| 5 | IP3-mediated Ca2+ release from endoplasmic reticulum | Increase in intracellular calcium |

| 6 | Smooth muscle contraction | Physiological response |

Preclinical Pharmacological Investigations of Mephentermine Sulfate Dihydrate in Animal Models

Cardiovascular System Responses in Non-Human Organisms

Studies in animal models have demonstrated that mephentermine (B94010) exerts significant effects on the cardiovascular system, primarily through indirect stimulation of adrenergic receptors.

In investigations using isolated, failing dog heart-lung preparations, mephentermine sulfate (B86663) was observed to have a positive inotropic (contractile force) effect that was approximately 1/10 to 1/20 that of adrenaline. nih.gov However, this inotropic action was absent in hearts from dogs pretreated with reserpine (B192253), which depletes catecholamine stores. nih.gov This finding suggests that mephentermine's cardiac effects are dependent on the presence of endogenous catecholamines like noradrenaline. nih.gov

Further studies on modified dog heart-lung preparations revealed that the chronotropic (heart rate) and "calorigenic" (oxygen consumption) effects of mephentermine were more pronounced than its inotropic effects when compared to adrenaline. nih.gov The duration of mephentermine's action was also found to be longer than that of adrenaline. nih.gov

| Animal Model | Parameter | Observed Effect | Reference |

|---|---|---|---|

| Isolated Dog Heart | Inotropic Effect (Contractility) | 1/10 to 1/20 the potency of adrenaline | nih.gov |

| Isolated Dog Heart | Chronotropic Effect (Heart Rate) | Greater relative effect than its inotropic action compared to adrenaline | nih.gov |

| Isolated Dog Heart | Oxygen Consumption ("Calorigenic" Action) | Greater relative effect than its inotropic action compared to adrenaline | nih.gov |

| Cattle (with induced hypotension) | Cardiac Output | Significant Improvement (+68 L/min, ±14%) | nih.gov |

| Cattle (with induced hypotension) | Mean Arterial Pressure (MAP) | Significant Improvement (+14 mmHg, ±4%) | nih.gov |

| Cattle (with induced hypotension) | Heart Rate (HR) | Significant Improvement (+22 bpm, ±8%) | nih.gov |

| Cattle (with induced hypotension) | Ventricular Pressure Change (dP/dtmax) | Significant Improvement (+37 mmHg/s, ±13%) | nih.gov |

Comparative Pharmacodynamic Profiling with Related Sympathomimetics

The pharmacodynamic profile of mephentermine has been compared to other sympathomimetic agents in animal studies, highlighting its relative potency and mechanism of action.

In dog heart preparations, mephentermine's inotropic potency was found to be substantially lower than that of adrenaline. nih.gov A key distinction observed was mephentermine's reliance on stored catecholamines; its cardiac stimulant effects were abolished in animals pretreated with reserpine, whereas adrenaline's effects were preserved. nih.gov This underscores mephentermine's primary mechanism as an indirectly acting sympathomimetic, which causes the release of norepinephrine (B1679862) from nerve terminals. nih.gov

While direct comparative studies between mephentermine and methamphetamine in animal models are limited, research on the closely related compound mephedrone (B570743) provides valuable insights. In studies using conscious rats, the effects of mephedrone on mean arterial pressure (MAP) and heart rate (HR) were found to be remarkably similar to those produced by methamphetamine. nih.gov Both substances elicited dose-dependent increases in MAP and HR. nih.gov The pressor (blood pressure increasing) and tachycardic (heart rate increasing) responses to mephedrone were blocked by alpha- and beta-adrenergic receptor antagonists, respectively, confirming their sympathomimetic mechanism of action. nih.gov

| Comparison | Animal Model | Parameter | Relative Finding | Reference |

|---|---|---|---|---|

| Mephentermine vs. Adrenaline | Isolated Dog Heart | Inotropic Potency | Mephentermine is 1/10 to 1/20 as potent as adrenaline. | nih.gov |

| Mephentermine vs. Adrenaline | Reserpine-treated Dog Heart | Inotropic Effect | Mephentermine shows no effect, while adrenaline remains effective. | nih.gov |

| Mephedrone vs. Methamphetamine | Rat | Mean Arterial Pressure (MAP) | Elicited increases in MAP were very similar. | nih.gov |

| Mephedrone vs. Methamphetamine | Rat | Heart Rate (HR) | Elicited increases in HR were very similar. | nih.gov |

Assessment of Pharmacodynamic Endpoints in Animal Studies

Preclinical animal studies of mephentermine have utilized specific pharmacodynamic endpoints to quantify its cardiovascular effects. These endpoints serve as measurable indicators of the drug's physiological impact.

In a study designed to evaluate the efficacy of a mephentermine-based product in cattle, several key pharmacodynamic endpoints were monitored. nih.gov These included:

Mean Arterial Pressure (MAP): To assess the drug's vasopressor effect.

Heart Rate (HR): To measure the chronotropic effect.

Peak Rate of Ventricular Pressure Change (dP/dtmax and dP/dtmin): These endpoints provide a direct measure of myocardial contractility and relaxation, respectively, assessing the inotropic state of the heart. nih.gov

In studies on isolated dog hearts, the primary pharmacodynamic endpoints were:

Inotropic activity: Measured as the force of contraction. nih.gov

Chronotropic action: Measured as the heart rate. nih.gov

"Calorigenic" action: Assessed by measuring oxygen consumption, reflecting the metabolic activity of the heart muscle. nih.gov

For comparative studies in rats involving related sympathomimetics like mephedrone and methamphetamine, the principal pharmacodynamic endpoints measured via radio telemetry were Mean Arterial Pressure (MAP) and Heart Rate (HR). nih.gov These endpoints are fundamental in characterizing the cardiovascular stimulant properties of these agents.

Metabolism and Pharmacokinetics of Mephentermine Sulfate Dihydrate in Non Human Biological Systems

Identification of Metabolic Pathways

The metabolism of mephentermine (B94010) in animals primarily proceeds through two major pathways: N-demethylation and p-hydroxylation. nih.govnih.gov These processes are catalyzed by enzyme systems located in the liver.

N-Demethylation Processes

N-demethylation involves the removal of a methyl group from the nitrogen atom of the mephentermine molecule. This biotransformation is a significant metabolic route, leading to the formation of its principal and pharmacologically active metabolite, phentermine. nih.govnih.gov Studies in male Wistar rats have demonstrated that the N-demethylation of mephentermine to phentermine is an NADPH-dependent reaction occurring in liver microsomes. nih.gov Further research has indicated that this process is inhibited by inhibitors of both cytochrome P450 and the FAD-monooxygenase system. nih.gov

In comparative studies, N-demethylation has been identified as the primary metabolic reaction for mephentermine in male guinea pigs. nih.gov In this species, phentermine was the most abundantly excreted metabolite in the 24-hour urine. nih.gov Similarly, in male mice, N-demethylation to form phentermine is a major metabolic pathway. nih.gov

p-Hydroxylation Pathways

Para-hydroxylation, the addition of a hydroxyl group to the para-position of the phenyl ring of mephentermine, represents another key metabolic pathway. nih.govnih.gov This reaction results in the formation of p-hydroxymephentermine. Research has shown that the p-hydroxylation of mephentermine is an NADPH-dependent microsomal reaction catalyzed by cytochrome P450 enzymes. nih.govnih.gov

In male Wistar rats, p-hydroxylation of mephentermine to p-hydroxymephentermine has been confirmed as a primary metabolic reaction. nih.gov In male mice, the formation of p-hydroxymephentermine through this pathway is also a significant metabolic event. nih.gov

Characterization of Metabolites in Animal Liver Microsomal Fractions

In vitro studies utilizing animal liver microsomal fractions have been instrumental in identifying and characterizing the metabolites of mephentermine. These preparations contain the necessary enzymatic machinery for drug metabolism.

Phentermine as a Key Metabolite

Incubation of mephentermine with rabbit liver microsomal fractions has definitively identified phentermine as a major metabolic product. dntb.gov.ua Further investigations using liver microsomal preparations from male Wistar rats also confirmed the formation of phentermine from mephentermine. nih.govnih.gov The rate of mephentermine demethylation to phentermine was found to be comparable to other oxidative reactions. nih.gov

N-Hydroxymephentermine and N-Hydroxyphentermine Identification

In addition to phentermine, N-hydroxylated metabolites have been identified. Studies with rabbit liver microsomal fractions led to the identification of both N-hydroxymephentermine and N-hydroxyphentermine as metabolites of mephentermine. dntb.gov.ua Research using rat liver microsomes also identified N-hydroxymephentermine and N-hydroxyphentermine. nih.gov Interestingly, the demethylation of N-hydroxymephentermine to N-hydroxyphentermine occurred at a significantly faster rate, almost tenfold, than other metabolic reactions studied. nih.gov

Excretion Dynamics in Animal Models

The elimination of mephentermine and its metabolites occurs primarily through urinary excretion, and the dynamics of this process have been investigated in various animal models.

In male guinea pigs, approximately 27% of an administered dose of radiolabeled mephentermine was excreted in the urine within 24 hours, with a total of 36% of the dose excreted over five days. nih.gov In male mice, the excretion was more rapid, with about 47% of the radioactivity appearing in the 24-hour urine and 52% within five days. nih.gov

The excretion rates of specific metabolites have also been quantified. In guinea pigs, the major excreted metabolites in the first 24 hours were phentermine (7.8% of the dose) and a conjugate of N-hydroxyphentermine (3.6%). nih.gov In mice, the primary metabolites excreted in the 24-hour urine were phentermine (11.7%), conjugates of p-hydroxymephentermine (3.1%), and conjugates of phentermine (2.7%). nih.gov These findings highlight species-specific differences in the metabolic handling and excretion of mephentermine.

The urinary pH can also affect the excretion of mephentermine and its primary metabolite, phentermine. nih.gov

| Animal Model | Metabolite | Percentage of Dose Excreted (24h Urine) |

| Male Guinea Pig | Phentermine | 7.8% |

| Conjugate of N-hydroxyphentermine | 3.6% | |

| p-Hydroxyphentermine | 1.0% | |

| Conjugate of p-hydroxyphentermine | 2.9% | |

| Male Mouse | Phentermine | 11.7% |

| Conjugate of p-hydroxymephentermine | 3.1% | |

| Conjugate of Phentermine | 2.7% | |

| N-hydroxyphentermine | 1.2% | |

| Conjugate of p-hydroxyphentermine | 1.6% |

Table 1: Urinary Excretion of Mephentermine Metabolites in Male Guinea Pigs and Mice within 24 Hours of Administration. nih.gov

Influence of Urinary pH on Excretion

This principle has been demonstrated for other basic compounds in animal models. For instance, the renal excretion of memantine, another weak base, is significantly higher in acidic urine compared to alkaline urine in dogs. nih.gov Given the chemical nature of mephentermine as a weak base, it is highly probable that its excretion in non-human species is similarly influenced by urinary pH.

Determination of Biological Half-Life of Elimination

Specific data on the biological half-life of elimination for mephentermine in non-human animal models is sparse in the available scientific literature. However, excretion data from studies on male Wistar rats provide some insight into its elimination kinetics. In these animals, the excretion of biliary metabolites of mephentermine reaches its maximum between 1 and 4 hours after administration, with 50% of the biliary metabolites being excreted within 5 hours. nih.gov

For comparative purposes, the biological half-life of mephentermine in humans has been reported to be approximately 9.9 ± 2.6 hours based on urinary excretion data, while other sources suggest a half-life of 17 to 18 hours. nih.govdrugbank.compharmacompass.com The duration of action of mephentermine has been noted as approximately 4 hours following intramuscular injection and 30 minutes after intravenous administration, though this is not a direct measure of the elimination half-life. wikipedia.org It is important to note that the elimination half-life can vary significantly between species due to differences in metabolism and other pharmacokinetic parameters. msdvetmanual.com

Placental Transfer and Fetal Metabolic Effects in Animal Models

There is a notable lack of direct research specifically investigating the placental transfer and fetal metabolic effects of mephentermine sulfate (B86663) dihydrate in animal models. However, the use of mephentermine in pregnant ewes to study its effects on uterine blood flow indirectly suggests that the compound is capable of crossing the placenta and reaching the fetus.

General studies on the placental transfer of other drugs in animal models, such as sheep, have demonstrated that many substances can cross the placental barrier and exert effects on the fetus. nih.gov The fetal liver in animal models, such as rodents and sheep, is known to have developing metabolic enzyme systems, including cytochrome P450 and UDP-glucuronosyltransferases, which are capable of metabolizing xenobiotics, although often at a lower capacity than in adults. mdpi.comnih.gov It is plausible that if mephentermine crosses the placenta, it could be subject to metabolism by the fetal liver. Animal models are frequently used to study metabolic diseases and the effects of various substances during pregnancy. biocytogen.com For instance, studies in pregnant rats have been used to model the placental transfer and fetal tissue distribution of other substances. nih.gov

Given the absence of specific data for mephentermine, further research using non-human animal models is necessary to fully characterize its placental transfer and any potential metabolic effects on the fetus.

Advanced Analytical and Characterization Methodologies for Mephentermine Sulfate Dihydrate Research

Chromatographic Techniques for Compound Analysis

Chromatography stands as a cornerstone for the separation and analysis of mephentermine (B94010) and its related compounds. Various techniques, each with its specific advantages, are utilized to achieve accurate and sensitive results.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust method for the analysis of mephentermine. A reverse-phase HPLC method can be employed for the separation of mephentermine using a simple mobile phase consisting of acetonitrile (B52724) and water with phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

A stability-indicating reverse-phase HPLC method has also been developed for the simultaneous determination of related substances in neostigmine (B1678181) methylsulfate, a different compound but illustrating the utility of the technique for stability studies. nih.gov Such methods are crucial for identifying degradation products and understanding the stability of a drug substance under various environmental conditions, including acidic and alkaline hydrolysis, oxidation, and photolytic and thermal stress. nih.gov

The following table outlines a typical setup for HPLC analysis of amine compounds:

| Parameter | Specification |

| Column | Agilent C18 (150mm × 4.6mm, 3.2µm) |

| Mobile Phase | Acetonitrile: 0.01M potassium dihydrogen phosphate (B84403) pH 3.0 (60:40 v/v) |

| Flow Rate | 0.5 ml/min |

| Detection Wavelength | 212 nm |

This table presents an example of HPLC parameters used for the analysis of similar amine compounds and may be adapted for mephentermine sulfate (B86663) dihydrate analysis. ijpsr.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the highly sensitive and specific quantification of mephentermine and its metabolites in biological matrices. researchgate.netnih.gov This method is particularly valuable in forensic toxicology and clinical settings. nih.govlcms.cz A "dilute and shoot" LC-MS/MS method has been developed for the simultaneous determination of phentermine (PT), N-hydroxyphentermine (NHOPT), and mephentermine (MPT) in urine, showcasing the technique's efficiency. researchgate.netnih.gov

In a typical LC-MS/MS setup, chromatographic separation is achieved on a reversed-phase C18 column with gradient elution. researchgate.netnih.gov Detection and quantification are performed using multiple reaction monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions. researchgate.netnih.govgoogle.com This approach allows for the simultaneous analysis of multiple components with high accuracy. google.com The use of deuterated internal standards is recommended to control for matrix effects and improve the accuracy of quantification. researchgate.net

Key parameters for a validated LC-MS/MS method for mephentermine and related compounds in urine are summarized below:

| Parameter | Value | Reference |

| Linearity Range (PT and MPT) | 50–15,000 ng/mL | researchgate.netnih.gov |

| Linearity Range (NHOPT) | 5–750 ng/mL | researchgate.netnih.gov |

| Limit of Quantification (MPT) | 1.0 ng/mL | nih.gov |

| Limit of Quantification (PT) | 3.5 ng/mL | nih.gov |

| Limit of Quantification (NHOPT) | 1.5 ng/mL | nih.gov |

| Intra- and Inter-day Precision | Within 8.9% | nih.gov |

| Intra- and Inter-day Accuracy | -6.2% to 11.2% | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Sympathomimetic Amine Detection

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the identification and quantification of sympathomimetic amines, including mephentermine, in biological samples like urine and blood. nih.govnih.gov Due to the polar nature of amines, derivatization is often necessary to improve their volatility and chromatographic behavior. researchgate.netgdut.edu.cn Common derivatizing agents include pentafluorobenzoyl chloride (PFB-CI) and heptafluorobutyric anhydride (B1165640) (HFBA). nih.govresearchgate.net

A developed GC-MS method for eight sympathomimetic amines involved a liquid-liquid extraction and in-solution derivatization with PFB-CI. nih.gov This method demonstrated good linearity, recovery, and sensitivity. nih.gov The availability of multiple ions for each analyte in the mass spectrum allows for confident identity confirmation. nih.gov GC-MS methods can be optimized for rapid screening in emergency clinical toxicology. researchgate.net

The following table details the performance of a validated GC-MS method for sympathomimetic amines:

| Parameter | Value | Reference |

| Linearity Range | 25–5000 ng/mL | nih.gov |

| Recovery | 88–99% | nih.gov |

| Limit of Detection (LOD) | 7–28 ng/mL | nih.gov |

| Limit of Quantification (LOQ) | 23–94 ng/mL | nih.gov |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) offers a simple and cost-effective method for the qualitative analysis of drugs. nih.gov It can be particularly useful when HPLC-UV or GC methods are not suitable, for instance, due to the lack of a UV-absorbing chromophore or insufficient volatility of the compound. nih.gov For the detection of separated substances on a TLC plate, various methods can be employed, including physical observation of colored or fluorescent spots, chemical reactions with visualizing reagents, and physicochemical techniques. nih.gov The use of a fluorescent thin-layer powder allows for the detection of UV-absorbing spots under a UV lamp. psu.edu Subsequent exposure to chlorine gas followed by a starch-potassium iodide spray can be used as a locating reagent. psu.edu

Spectrophotometric Determination Methods

Spectrophotometric methods provide a straightforward and accessible means for the quantification of mephentermine sulfate. An ion-exchange chromatographic method has been utilized to separate mephentermine sulfate from drug formulations, with subsequent measurement by ultraviolet (UV) spectrophotometry. nih.gov This method has demonstrated good recovery rates in assays of commercial tablet and injectable samples. nih.gov Collaborative studies have further validated the reliability of this approach, showing acceptable mean recoveries and coefficients of variation. nih.gov

Novel spectrophotometric techniques, such as the dual wavelength and constant multiplication methods coupled with ratio subtraction, have been successfully applied for the simultaneous analysis of other drugs in the presence of their impurities, showcasing the potential of these green and cost-effective methods for quality control. eg.net

Advanced Structural Characterization Techniques for Research Materials

The definitive structural elucidation of mephentermine sulfate dihydrate in its solid state is achieved through advanced characterization techniques. Crystallographic analysis has revealed that mephentermine sulfate dihydrate crystallizes in the monoclinic system with the space group P21/c. The asymmetric unit is comprised of two mephentermine cations, one sulfate anion, and two water molecules. The crystal structure is stabilized by a three-dimensional network of hydrogen bonds.

Spectroscopic methods such as ¹H NMR and X-ray diffraction (XRD) are also employed for confirmation. The ¹H NMR spectrum in D₂O shows characteristic peaks for the aromatic protons, the methylene (B1212753) group, and the methyl groups. XRD patterns provide confirmation of the dihydrate's crystallinity with characteristic peaks at specific 2θ angles.

Key Crystallographic Data for Mephentermine Sulfate Dihydrate

| Parameter | Value | Source |

| Crystal System | Monoclinic | |

| Space Group | P21/c | |

| Unit Cell Parameter (a) | 30.15 ± 0.01 Å | |

| Unit Cell Parameter (b) | 6.644 ± 0.002 Å | |

| Unit Cell Parameter (c) | 12.685 ± 0.007 Å | |

| Unit Cell Angle (β) | 102.6 ± 0.04° | |

| Volume | 2,479.8 ± 1.8 ų | |

| Calculated Density | 1.234 g/cm³ |

Confirmation of Sulfate Ions via Precipitation Tests

The identification of the sulfate ion is a critical step in the comprehensive analysis of Mephentermine Sulfate Dihydrate. A fundamental and widely used qualitative method for this confirmation is the precipitation test. This technique relies on the reaction of the sulfate anions (SO₄²⁻) in an aqueous solution of the compound with a solution containing barium chloride (BaCl₂).

The underlying principle of this test is the formation of barium sulfate (BaSO₄), a dense white precipitate that is practically insoluble in water and dilute acids. The reaction is typically carried out under acidic conditions to prevent the potential precipitation of other barium salts, such as barium carbonate or barium phosphate, which could lead to false-positive results.

The procedure involves dissolving a sample of Mephentermine Sulfate Dihydrate in water to create an aqueous solution (e.g., a 1:10 ratio). This solution is then acidified, typically with dilute hydrochloric acid (HCl), before the dropwise addition of barium chloride solution. The immediate formation of a white precipitate is a positive indication of the presence of sulfate ions. For a more quantitative assessment, gravimetric analysis can be employed, where the precipitate is collected, dried, and weighed to determine the amount of sulfate in the original sample.

Table 1: Qualitative Analysis of Sulfate Ions

| Test | Reagent | Procedure | Expected Observation | Inference |

|---|---|---|---|---|

| Precipitation Test | Barium Chloride (BaCl₂) Solution | Add BaCl₂ solution to an acidified aqueous solution of the sample. | Formation of a dense white precipitate. | Presence of sulfate ions (SO₄²⁻) confirmed. |

Melting Point Analysis of Derivatized Forms (e.g., Benzoyl Derivative)

Melting point analysis is a standard procedure for the identification and purity assessment of crystalline solids. For certain compounds like mephentermine, creating a derivative can provide a solid form with a sharp, well-defined melting point that is more suitable for characterization than the parent compound.

A common derivatization for mephentermine involves reacting it with benzoyl chloride in an alkaline medium. This reaction results in the formation of the N-benzoyl derivative of mephentermine. This crystalline derivative has a distinct melting point range that serves as a reliable parameter for identification. The sharpness of the melting range can also provide an indication of the sample's purity; impurities tend to broaden and depress the melting range.

Research indicates that the benzoyl derivative of mephentermine should exhibit a melting range of 131–135°C. This specific temperature range is a key specification in the analysis of the compound.

Table 2: Melting Point Specification for Mephentermine Derivative

| Derivative | Formation Reaction | Analytical Parameter | Specification |

|---|---|---|---|

| N-Benzoyl Mephentermine | Mephentermine + Benzoyl Chloride (in alkaline conditions) | Melting Point | 131–135°C |

X-ray Crystallography and Crystal Structure Analysis (e.g., for Hemisulfate Monohydrate)

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystal. nih.gov This methodology is essential for elucidating the precise molecular structure, conformation, and packing of crystalline solids like the hydrated salt forms of mephentermine.

A study on Mephentermine hemisulfate monohydrate (C₁₁H₁₈N⁺·0.5SO₄²⁻·H₂O) provides detailed insights into its crystal structure. nih.govresearchgate.net In this form, the mephentermine molecule exists as a protonated cation within a phenethylamine (B48288) skeleton. nih.govresearchgate.net The crystal structure reveals that the asymmetric unit contains two independent mephentermine molecules and one sulfate ion, with the sulfur atom situated on a pseudo-twofold axis. nih.govresearchgate.net

Table 3: Crystallographic Data for Mephentermine Hemisulfate Monohydrate

| Parameter | Value / Description | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₈N⁺·0.5SO₄²⁻·H₂O | nih.govresearchgate.net |

| Asymmetric Unit | Two mephentermine molecules, one sulfate ion, and one water molecule | nih.govresearchgate.net |

| Molecular Conformation | Ethylamine (B1201723) side chain is in an extended conformation | nih.govresearchgate.net |

| N-to-Ring Center Distance | Molecule 1: 5.1 Å; Molecule 2: 5.3 Å | nih.govresearchgate.net |

| Stabilizing Forces | N-H···O and O-H···O hydrogen bonds | nih.govresearchgate.net |

Theoretical and Computational Chemical Studies of Mephentermine Sulfate Dihydrate and Analogues

Structure-Activity Relationships in Phenethylamine-Type Compounds

The biological activity of phenethylamine (B48288) derivatives is intricately linked to their chemical structure. Modifications to the parent phenethylamine scaffold—an aromatic ring attached to an ethylamine (B1201723) side chain—can significantly alter receptor selectivity and the mechanism of action. Mephentermine (B94010), which is N,α,α-trimethylphenethylamine, possesses key structural features that define its activity as a sympathomimetic agent.

General structure-activity relationships (SAR) for phenethylamines that act on adrenergic receptors reveal several key principles. pharmacy180.com Maximal direct-acting agonistic activity is often associated with hydroxyl groups on the 3 and 4 positions of the phenyl ring (a catechol structure) and a hydroxyl group on the β-carbon of the side chain. pharmacy180.com Mephentermine lacks these hydroxyl groups, which is consistent with its primary mechanism of action being the indirect release of endogenous norepinephrine (B1679862) rather than direct receptor agonism. taylorandfrancis.comdrugbank.com

The substitutions on the ethylamine side chain are particularly crucial:

Substitution on the Nitrogen (N) Atom: The size of the alkyl substituent on the amino group influences the selectivity for α- versus β-adrenergic receptors. pharmacy180.com Increasing the bulk of the N-substituent tends to decrease α-receptor activity and enhance β-receptor activity. pharmacy180.com Mephentermine has an N-methyl group, a relatively small substituent. This is the same N-substitution as in epinephrine, which is a potent agonist at both α and β receptors. pharmacy180.com Primary and secondary amines, like mephentermine, are generally more potent as direct-acting agonists than tertiary or quaternary amines. pharmacy180.com

Substitution on the α-Carbon: Alkyl substitution on the α-carbon of the ethylamine side chain plays a critical role in the compound's metabolic stability and duration of action. pharmacy180.com An α-alkyl group, such as the methyl group in amphetamine, sterically hinders the molecule from being a substrate for monoamine oxidase (MAO), an enzyme that rapidly metabolizes many phenethylamines. pharmacy180.com This resistance to MAO degradation significantly prolongs the compound's effects. Mephentermine possesses two methyl groups on the α-carbon, which provides substantial steric shielding and contributes to its metabolic stability. This gem-dimethyl substitution, however, also tends to reduce direct receptor agonist activity. pharmacy180.com

Studies on various phenethylamine derivatives have shown that substitutions on the phenyl ring also modulate activity. For instance, alkyl or halogen groups at the para-position of the phenyl ring can have a positive effect on binding affinity to certain receptors, such as the 5-HT₂A receptor. nih.govnih.govresearchgate.net Mephentermine is unsubstituted on its phenyl ring.

Stereochemical Considerations and Absolute Configuration

Stereochemistry is a critical factor in the activity of many pharmaceutical compounds, as different stereoisomers can exhibit varied binding affinities, efficacies, and metabolic profiles. However, in the case of mephentermine, the molecule is achiral.

Chirality in phenethylamine derivatives typically arises from a stereocenter at the α- or β-carbon of the ethylamine side chain. A carbon atom is a stereocenter if it is bonded to four different substituent groups. The chemical structure of mephentermine is N,2-dimethyl-1-phenylpropan-2-amine. nih.gov The α-carbon (position 2 of the propane (B168953) chain) is bonded to a benzyl (B1604629) group (-CH₂-C₆H₅), a methylamino group (-NHCH₃), and two methyl groups (-CH₃).

Since the α-carbon is attached to two identical methyl groups, it does not satisfy the requirement of having four distinct substituents. Therefore, it is not a stereocenter. As there are no other chiral centers in the molecule, mephentermine is achiral and does not have enantiomers or diastereomers. The salt, mephentermine sulfate (B86663) dihydrate, consequently also consists of achiral cations. nih.gov This lack of stereoisomerism simplifies its chemical synthesis and pharmacological characterization, as there is no need to resolve or study different stereoisomeric forms.

Molecular Modeling and Conformational Analysis

The three-dimensional conformation of a molecule is essential for its interaction with biological targets. While dedicated molecular modeling studies for mephentermine are not extensively reported in the literature, its conformation in the solid state has been determined through X-ray crystallography.

The crystal structure of mephentermine sulfate dihydrate reveals the specific spatial arrangement of the mephentermine cations. The asymmetric unit of the crystal contains two independent mephentermine cations, along with a sulfate anion and two water molecules. This indicates that the two cations may adopt slightly different conformations within the crystal lattice.

Conformational analysis of the mephentermine cation focuses on the torsion angles that define the orientation of its key structural components:

The orientation of the phenyl ring relative to the ethylamine side chain.

The conformation of the N-methyl group.

The rotational position of the gem-dimethyl groups.

Intermolecular Interactions and Crystal Packing Stabilization

The stability and physical properties of a crystalline solid like mephentermine sulfate dihydrate are governed by the network of intermolecular interactions that hold the constituent ions and molecules together in an ordered, three-dimensional lattice. X-ray diffraction studies have elucidated the crystal structure and the specific interactions responsible for its stabilization.

Mephentermine sulfate dihydrate crystallizes in the monoclinic system with the space group P2₁/c. The asymmetric unit comprises two mephentermine cations (C₁₁H₁₈N⁺), one sulfate anion (SO₄²⁻), and two water molecules (H₂O).

The crystal packing is primarily stabilized by an extensive network of hydrogen bonds. The secondary amine group of the mephentermine cation is protonated (N⁺-H), allowing it to act as a hydrogen bond donor. The sulfate anion and the water molecules act as hydrogen bond acceptors. The water molecules can also act as hydrogen bond donors.

The key intermolecular interactions are:

N–H···O Hydrogen Bonds: Strong hydrogen bonds are formed between the protonated amine group of the mephentermine cations and the oxygen atoms of the sulfate anion. These interactions are crucial for linking the cationic and anionic components of the salt.

The presence of water molecules in the crystal lattice, forming a dihydrate, is essential for this specific packing arrangement. Dehydration would disrupt this intricate hydrogen-bonding network, likely leading to a different crystal phase or an amorphous solid.

Interactive Table: Crystallographic Data for Mephentermine Sulfate Dihydrate Click on the headers to sort the data.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Asymmetric Unit | 2 x (C₁₁H₁₈N⁺), 1 x (SO₄²⁻), 2 x (H₂O) |

| Stabilizing Interactions | Hydrogen Bonding (N–H···O, O–H···O) |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing mephentermine sulfate dihydrate in pharmaceutical-grade research?

- Methodological Answer : Synthesis typically involves stoichiometric neutralization of mephentermine freebase with sulfuric acid under controlled hydration conditions. Characterization includes:

- Identification : Aqueous solutions (1:10) should confirm sulfate ions via precipitation tests with barium chloride (e.g., turbidimetric analysis) .

- Melting Point Analysis : The benzoyl derivative of mephentermine, formed by reacting the compound with benzoyl chloride in alkaline conditions, should exhibit a melting range of 131–135°C .

- Purity Assessment : Use high-performance liquid chromatography (HPLC) with UV detection to quantify impurities, ensuring compliance with pharmacopeial standards .

Q. What pharmacological mechanisms underlie the vasoconstrictive effects of mephentermine sulfate dihydrate?

- Methodological Answer : As an α-adrenergic agonist, mephentermine sulfate dihydrate binds to α₁-receptors, activating phospholipase C and increasing intracellular calcium, leading to vascular smooth muscle contraction. In clinical studies, intravenous boluses (e.g., 6 mg increments) are used to counteract hypotension, though paradoxical reactions (e.g., anaphylaxis-induced hypotension) require rigorous dose-response profiling in animal models .

Advanced Research Questions

Q. How can crystallization kinetics and dehydration behavior of mephentermine sulfate dihydrate be modeled to optimize stability in formulation studies?

- Methodological Answer :

- Crystallization Kinetics : Use controlled-temperature crystallizers to monitor nucleation rates and crystal growth. Theoretical frameworks like the Avrami model can predict phase transitions under varying humidity .

- Dehydration Studies : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) quantifies water loss at elevated temperatures. Kinetic parameters (e.g., activation energy) derived from Arrhenius plots inform storage conditions to prevent hydrate-to-anhydrate transitions .

Q. How can researchers resolve contradictions in pharmacological data, such as paradoxical hypotension observed in clinical use?

- Methodological Answer :

- In Vitro/In Vivo Discrepancies : Compare receptor-binding affinity (e.g., radioligand assays) with hemodynamic responses in animal models. For example, anaphylactic reactions (e.g., IgE-mediated hypersensitivity) may require histamine-release assays to identify excipient interactions (e.g., parabens) .

- Dose-Response Modeling : Use non-linear regression to identify thresholds where vasoconstriction transitions to vasodilation, potentially linked to β-adrenergic cross-reactivity at higher doses .

Q. What advanced analytical techniques improve the accuracy of sulfate quantification in mephentermine sulfate dihydrate formulations?

- Methodological Answer :

- Gravimetric Analysis : Precipitate sulfate ions with barium chloride under acidic conditions, ensuring pH < 1 to avoid interference from carbonate or phosphate .

- Ion Chromatography : Employ conductivity detection with a suppressed anion-exchange column (e.g., AS18) to separate and quantify sulfate ions at ppm-level sensitivity, validated against USP standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.